1-(Piperidin-4-yloxy)propan-2-one
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Overview
Description
1-(Piperidin-4-yloxy)propan-2-one is an organic compound that features a piperidine ring attached to a propanone moiety via an oxygen atom. Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural products .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Piperidin-4-yloxy)propan-2-one can be achieved through several methods. One common approach involves the reaction of 4-hydroxypiperidine with 2-bromopropanone under basic conditions. The reaction typically proceeds as follows:
Step 1: 4-Hydroxypiperidine is reacted with a base such as sodium hydroxide to form the piperidine anion.
Step 2: The piperidine anion then reacts with 2-bromopropanone to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions
1-(Piperidin-4-yloxy)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
1-(Piperidin-4-yloxy)propan-2-one has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in designing new pharmaceuticals with piperidine moieties.
Industry: Utilized in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 1-(Piperidin-4-yloxy)propan-2-one involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
1-(Piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one: Known for its antimicrobial activity.
2,6-Diaryl-3-methyl-4-piperidones: Exhibits significant antibacterial and antifungal properties.
Uniqueness
1-(Piperidin-4-yloxy)propan-2-one is unique due to its specific structure, which combines a piperidine ring with a propanone moiety. This unique structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .
Properties
Molecular Formula |
C8H15NO2 |
---|---|
Molecular Weight |
157.21 g/mol |
IUPAC Name |
1-piperidin-4-yloxypropan-2-one |
InChI |
InChI=1S/C8H15NO2/c1-7(10)6-11-8-2-4-9-5-3-8/h8-9H,2-6H2,1H3 |
InChI Key |
HGPLPLAUFOSKGW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)COC1CCNCC1 |
Origin of Product |
United States |
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